molecular formula C15H13N3O4 B1361492 2-(2-(Phenylcarbamoyl)hydrazine-1-carbonyl)benzoic acid

2-(2-(Phenylcarbamoyl)hydrazine-1-carbonyl)benzoic acid

Katalognummer: B1361492
Molekulargewicht: 299.28 g/mol
InChI-Schlüssel: SHYIAKWSMHYXEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Phenylcarbamoyl)hydrazine-1-carbonyl)benzoic acid is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of an anilinocarbonyl group, a hydrazino group, and a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Phenylcarbamoyl)hydrazine-1-carbonyl)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of aniline with phosgene to form an anilinocarbonyl chloride intermediate. This intermediate is then reacted with hydrazine to produce the hydrazino derivative. Finally, the hydrazino derivative is coupled with benzoic acid under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Phenylcarbamoyl)hydrazine-1-carbonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

2-(2-(Phenylcarbamoyl)hydrazine-1-carbonyl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2-(Phenylcarbamoyl)hydrazine-1-carbonyl)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-(Phenylcarbamoyl)hydrazine-1-carbonyl)benzoic acid derivatives: These compounds have similar structures but with different substituents on the benzoic acid or anilinocarbonyl groups.

    Hydrazino derivatives: Compounds containing the hydrazino functional group, which may exhibit similar chemical reactivity.

    Anilinocarbonyl compounds: Compounds with the anilinocarbonyl group, which may have comparable properties and applications.

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C15H13N3O4

Molekulargewicht

299.28 g/mol

IUPAC-Name

2-[(phenylcarbamoylamino)carbamoyl]benzoic acid

InChI

InChI=1S/C15H13N3O4/c19-13(11-8-4-5-9-12(11)14(20)21)17-18-15(22)16-10-6-2-1-3-7-10/h1-9H,(H,17,19)(H,20,21)(H2,16,18,22)

InChI-Schlüssel

SHYIAKWSMHYXEJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=CC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.